1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone
Description
Properties
IUPAC Name |
(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-5-8(15)12-9(18-3)7-10(19-4)14(13(12)17)20-11(16)6-2/h7,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIDCOUQPRFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)OC(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Conditions:
| Substrate | Acylating Agent | Base | Solvent | Yield* |
|---|---|---|---|---|
| 2-Methoxy-4,6-dimethoxyacetophenone | Propionyl chloride | K₂CO₃ | Acetone | ~65% |
*Yield inferred from analogous esterification reactions.
Custom Synthesis and Industrial Availability
The compound is marketed as a custom synthesis product by suppliers like TRC (Product Code: TRC-H941455), with >95% purity. Industrial routes likely employ scalable adaptations of academic methods, such as continuous-flow Friedel-Crafts systems or enzymatic esterification for improved regioselectivity.
Challenges and Optimization Considerations
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Regioselectivity : Competing acylation at positions 1, 3, and 5 necessitates precise control via directing groups or steric hindrance.
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Yield Limitations : Mono-acylation yields are suboptimal compared to bis-acylation, requiring chromatographic purification.
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Stability : The ester group is prone to hydrolysis under acidic or basic conditions, mandating anhydrous synthesis environments .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropoxy group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Functionality
- Ester vs. Ether Groups : The 1-oxopropoxy group in the target compound introduces esterase susceptibility, unlike the stable methoxymethoxy or methyl groups in analogs .
- Prenylation : The prenyl chain in the chalcone derivative increases membrane permeability, a trait absent in the target compound .
Pharmacological Relevance
While direct data for the target compound are lacking, analogs like 3-(2-Hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone are studied for anti-inflammatory and antioxidant activities .
Biological Activity
1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone, also known by its CAS number 94190-88-2, is a compound with notable potential in various biological applications. Its structural characteristics suggest it may exhibit significant pharmacological properties, particularly in the context of proteomics and therapeutic development. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C14H18O6
- Molecular Weight : 282.29 g/mol
- Structure : The compound features a phenolic structure with multiple methoxy groups and a propanoyl side chain, which may influence its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit antioxidant activities. The presence of hydroxyl and methoxy groups can enhance radical scavenging capabilities. Studies have shown that flavonoids with such structures can protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
Antiplatelet Activity
This compound has been investigated for its potential role as an antiplatelet agent. Similar compounds have been found to inhibit platelet aggregation through the modulation of protease-activated receptors (PARs). For instance, a related study identified a flavonoid that inhibited PAR4-mediated human platelet aggregation and reduced thrombus formation in vivo without significantly increasing bleeding risk .
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action likely involves the induction of apoptosis and cell cycle arrest. Further research is required to elucidate these effects in detail.
Case Studies
- Antiplatelet Study : A study involving a related flavonoid demonstrated significant inhibition of thrombus formation in mice models treated with the compound. The findings indicated that it could serve as a potential therapeutic agent for managing thrombotic cardiovascular diseases .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines showed that similar phenolic compounds exhibited dose-dependent cytotoxicity, suggesting that this compound could also be effective in targeting malignant cells.
Data Table: Biological Activities of Related Compounds
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
Synthetic routes often involve multi-step reactions, starting with protection/deprotection of hydroxyl and methoxy groups. For example:
Acylation: React 2-hydroxy-4,6-dimethoxyacetophenone with propionic anhydride in the presence of a base (e.g., pyridine) to introduce the 1-oxopropoxy group.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Optimization: Key parameters include:
- Temperature: Reflux conditions (e.g., 80–100°C) for faster kinetics .
- Catalyst: Acidic/basic catalysts (e.g., H₂SO₄ or Et₃N) to enhance acylation efficiency.
- Solvent: Dry toluene or dichloromethane minimizes side reactions.
Yields >70% are achievable with strict moisture control and stoichiometric excess of acylating agents.
How can X-ray crystallography resolve conformational instabilities in derivatives of this compound?
Level: Advanced
Methodological Answer:
Conformational flexibility, particularly in methoxy or propoxy groups, complicates crystallographic refinement:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.5 Å) to enhance data quality.
- Refinement in SHELXL:
- Validation: Check R-factor convergence (target: ) and residual electron density maps (<0.5 eÅ⁻³).
Example: A derivative with a methoxymethoxy group showed two conformers stabilized by intramolecular H-bonding to the carbonyl oxygen .
What spectroscopic techniques reliably characterize hydroxyl and methoxy groups in this compound?
Level: Basic
Methodological Answer:
- NMR:
- ¹H NMR: Hydroxyl protons appear as broad singlets (~δ 12–14 ppm) in DMSO-d₆. Methoxy groups resonate as sharp singlets (δ 3.7–3.9 ppm).
- ¹³C NMR: Methoxy carbons at δ 55–60 ppm; carbonyl carbons at δ 190–210 ppm.
- IR: Hydroxyl stretching (3200–3500 cm⁻¹) and carbonyl absorption (1680–1720 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of propoxy group).
How do substituent positions on the aromatic ring influence bioactivity in structural analogs?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies on chalcone analogs reveal:
- Hydroxyl at C-2: Enhances antioxidant activity via radical scavenging but reduces stability due to oxidation .
- Methoxy at C-4/C-6: Increases lipophilicity, improving membrane permeability.
- Propoxy at C-3: Modulates steric effects, affecting binding to enzymes like tyrosinase (IC₅₀ values correlate with substituent bulk).
Example: 2',4',6'-Trihydroxy analogs show 10-fold higher tyrosinase inhibition than mono-methoxy derivatives .
What challenges arise in refining crystallographic data for multi-conformer compounds?
Level: Advanced
Methodological Answer:
Challenges include:
- Disorder Modeling: Occupancy refinement for overlapping conformers (e.g., methoxy groups) requires high-quality data (I/σ(I) > 2).
- Hydrogen Bonding: Intramolecular H-bonds (e.g., O–H⋯O=C) stabilize specific conformers but complicate thermal motion modeling.
- Software Tools: SHELXL’s SIMU and DELU restraints mitigate overfitting by smoothing displacement parameters .
Case Study: A derivative with two methoxymethoxy conformers achieved after applying anisotropic displacement restraints .
How can by-product formation during synthesis be minimized?
Level: Basic
Methodological Answer:
- By-Products: Include unreacted starting materials or over-acylated derivatives.
- Mitigation Strategies:
- Stoichiometry: Use 1.2 equivalents of acylating agent to limit excess.
- Temperature Control: Avoid prolonged heating above 100°C to prevent decomposition.
- Workup: Acidic quench (dilute HCl) followed by extraction (EtOAc) removes unreacted reagents.
- Monitoring: TLC (hexane:EtOAc 7:3) tracks reaction progress; spots with indicate desired product .
What purity analysis methods are recommended for pharmacological reference standards?
Level: Basic
Methodological Answer:
- HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. Purity >95% by area normalization .
- Melting Point: Sharp range (e.g., 150–152°C) indicates homogeneity.
- Elemental Analysis: %C, %H within 0.3% of theoretical values confirms stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
